1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring attached to a chloropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and chloropyridine groups makes it a versatile scaffold for the development of biologically active molecules.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are present in many natural products and pharmacologically important agents. They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on the specific compound. Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
Biochemical Pathways
The biochemical pathways affected by pyrrolidine derivatives can also vary widely. For example, some pyrrolidine-containing derivatives have been designed and synthesized as antagonists of the chemokine receptor CXCR4, which is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives can be influenced by many factors, including the specific structure of the compound and its stereochemistry .
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can vary widely depending on the specific compound and its targets. For example, some pyrrolidine derivatives have been shown to have antimicrobial, antiviral, anticancer, anti-inflammatory, and other effects .
Biochemical Analysis
Biochemical Properties
1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cyclooxygenase-2 (COX-2) enzymes, exhibiting inhibitory effects with IC50 values in the range of 1-8 µM . The interaction with COX-2 enzymes suggests potential anti-inflammatory properties. Additionally, the compound’s pyrrolidine ring structure allows it to efficiently explore the pharmacophore space, contributing to its biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of COX-2 enzymes, leading to reduced production of pro-inflammatory mediators . This inhibition can impact cellular processes such as inflammation and pain response. Furthermore, the compound’s interaction with other biomolecules can affect gene expression, potentially altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2 enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound’s interaction with other proteins and enzymes can lead to changes in gene expression, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on COX-2 enzymes over extended periods . Degradation of the compound can lead to reduced efficacy and potential changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory effects by inhibiting COX-2 activity . At higher doses, potential toxic or adverse effects may be observed. Studies have indicated that high doses of the compound can lead to gastrointestinal disturbances and other adverse reactions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism primarily involves its interaction with COX-2 enzymes, leading to the inhibition of prostaglandin synthesis . Additionally, the compound may interact with other metabolic enzymes, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to specific cellular compartments, influencing its accumulation and activity . The distribution of the compound within tissues also affects its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interaction with biomolecules and its overall biochemical activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-chloropyridine-4-carboxylic acid with pyrrolidine under specific reaction conditions. This process typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form, such as a pyridine or piperidine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It can be employed in the development of agrochemicals, dyes, and other industrially relevant compounds.
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:
1-(2-Chloropyridin-4-yl)pyrrolidine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the pyrrolidine ring.
1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid: This compound features a piperidine ring instead of a pyrrolidine ring, which can affect its biological activity and chemical reactivity.
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-5-8(1-3-12-9)13-4-2-7(6-13)10(14)15/h1,3,5,7H,2,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMRUDQGOSLVDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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